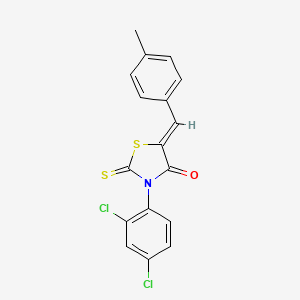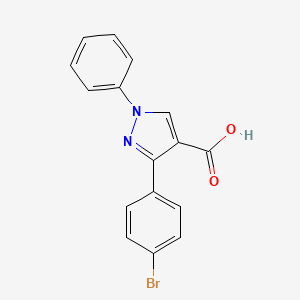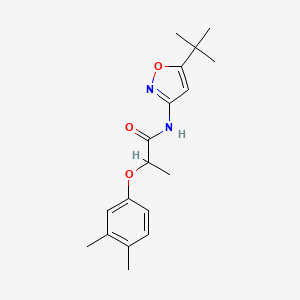![molecular formula C24H24N2O3 B5157381 N-(4-methoxyphenyl)-2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5157381.png)
N-(4-methoxyphenyl)-2-[(4-phenylbutanoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-[(4-phenylbutanoyl)amino]benzamide, commonly known as MPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. MPB belongs to the class of benzamide derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of MPB is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including histone deacetylases and protein kinases. MPB has also been reported to interact with various proteins, including tubulin and heat shock proteins, leading to the disruption of their function.
Biochemical and Physiological Effects
MPB has been reported to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis. MPB has also been reported to modulate the immune system, leading to the suppression of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
MPB has several advantages for lab experiments, including its high potency, selectivity, and stability. However, MPB also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
MPB has several potential future directions, including its use as a lead compound for the development of new drugs targeting various diseases, its use as a tool for the study of protein-protein interactions and enzyme activity, and its use as a potential therapeutic agent for the treatment of cancer, inflammation, and other diseases. Further studies are needed to fully understand the mechanism of action of MPB and its potential applications in various fields.
Synthesemethoden
MPB can be synthesized using various methods, including the Friedel-Crafts acylation reaction, the Buchwald-Hartwig amination reaction, and the Suzuki-Miyaura cross-coupling reaction. Among these methods, the Suzuki-Miyaura cross-coupling reaction has been widely used for the synthesis of MPB due to its simplicity and high yield. The reaction involves the coupling of 4-methoxyphenylboronic acid and 2-(4-phenylbutanoylamino)iodobenzene in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
MPB has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. In medicinal chemistry, MPB has been reported to exhibit anticancer, antifungal, and anti-inflammatory activities. In drug discovery, MPB has been used as a lead compound for the development of new drugs targeting various diseases. In biochemistry, MPB has been used as a tool for the study of protein-protein interactions and enzyme activity.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-phenylbutanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-29-20-16-14-19(15-17-20)25-24(28)21-11-5-6-12-22(21)26-23(27)13-7-10-18-8-3-2-4-9-18/h2-6,8-9,11-12,14-17H,7,10,13H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPMLLUPNOKMIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-bromo-4-nitrophenyl)imino]-2-phenyl-1-indanone](/img/structure/B5157307.png)

![N-(4-butylphenyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}acetamide](/img/structure/B5157321.png)
![4-{[benzyl(2-phenylethyl)amino]methyl}-2-iodo-6-methoxyphenol](/img/structure/B5157327.png)
![ethyl 4-[3-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5157334.png)



![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5157354.png)
![cyclohexyl 2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5157361.png)
![3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5157362.png)
![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5157370.png)

![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5157404.png)